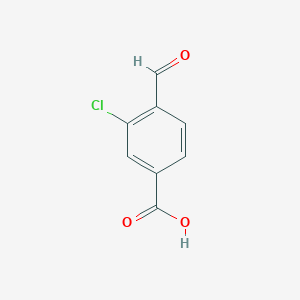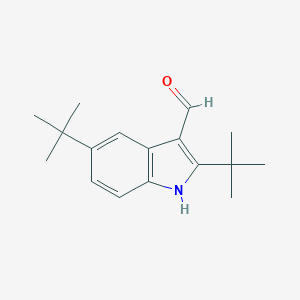
1-Benzyl-1H-pyrazole-4-carbaldéhyde
Vue d'ensemble
Description
1-Benzyl-1H-pyrazole-4-carbaldehyde is an organic compound with the molecular formula C11H10N2O. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms.
Applications De Recherche Scientifique
1-Benzyl-1H-pyrazole-4-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
Target of Action
This compound is a unique chemical provided to early discovery researchers for experimental purposes . Therefore, its specific targets and their roles are still under investigation.
Mode of Action
It’s known that compounds with a similar structure can react via free radical pathways
Result of Action
Preliminary in vitro evaluations of similar compounds have shown distinct cytotoxicity profiles against certain cell lines , suggesting potential applications in cancer research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Benzyl-1H-pyrazole-4-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of benzylhydrazine with an appropriate aldehyde under acidic conditions to form the pyrazole ring . Another method includes the cyclization of hydrazones derived from benzylhydrazine and aldehydes .
Industrial Production Methods: Industrial production of 1-Benzyl-1H-pyrazole-4-carbaldehyde typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are common practices to enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Benzyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions.
Major Products Formed:
Oxidation: Formation of 1-Benzyl-1H-pyrazole-4-carboxylic acid.
Reduction: Formation of 1-Benzyl-1H-pyrazole-4-methanol.
Substitution: Formation of various substituted pyrazole derivatives depending on the reagents used.
Comparaison Avec Des Composés Similaires
- 1-Benzyl-1H-pyrazole-4-carboxylic acid
- 1-Benzyl-1H-pyrazole-4-methanol
- 1-(4-Bromophenyl)-1H-pyrazole-4-carbaldehyde
Comparison: 1-Benzyl-1H-pyrazole-4-carbaldehyde is unique due to its specific structural features, such as the presence of both a benzyl group and an aldehyde group on the pyrazole ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity compared to its analogs .
Propriétés
IUPAC Name |
1-benzylpyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c14-9-11-6-12-13(8-11)7-10-4-2-1-3-5-10/h1-6,8-9H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOXHPHOZJMLUFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50424474 | |
| Record name | 1-Benzyl-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50424474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63874-95-3 | |
| Record name | 1-Benzyl-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50424474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

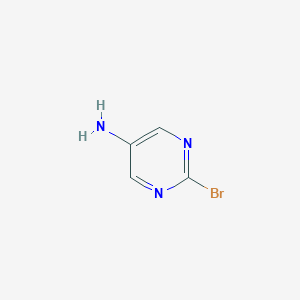
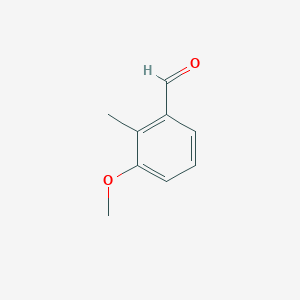

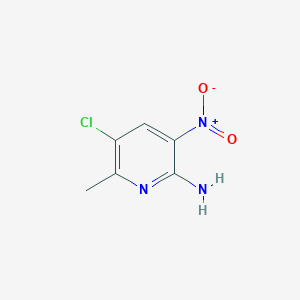
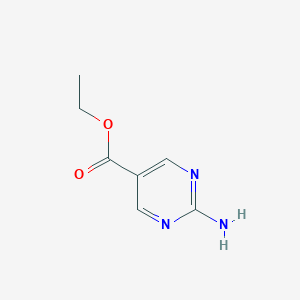

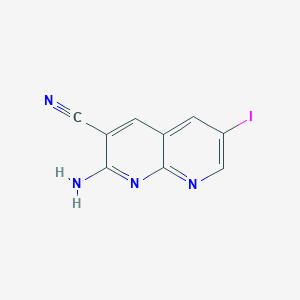
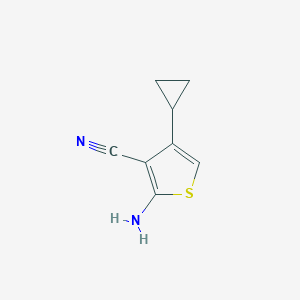
![3-Aminothieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B112805.png)
